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Compound of Interest

Compound Name: 5-O-benzoyl-20-deoxyingenol

Cat. No.: B12375386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-O-benzoyl-20-deoxyingenol is a member of the ingenane class of

diterpenoids, a group of complex natural products known for their intricate tetracyclic 5/7/7/3

ring system and significant biological activities.[1] Isolated from the roots of Euphorbia kansui,

this compound has been a subject of phytochemical and pharmacological interest.[2][3] The

definitive determination of its molecular structure is paramount for understanding its chemical

properties and potential therapeutic applications, including the inhibition of cell proliferation.[3]

This technical guide provides an in-depth overview of the methodologies and data

interpretation integral to its structure elucidation.

Molecular Formula and Mass Spectrometry
The first crucial step in structure elucidation is determining the molecular formula. High-

Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the primary technique for

this purpose, providing a highly accurate mass measurement.

Quantitative Mass Spectrometry Data

For 5-O-benzoyl-20-deoxyingenol, the molecular formula was established through positive-

ion mode ESI-MS.[2]
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Parameter Observed Value Inferred Information

Ion Adduct [M + Na]⁺ Sodium Adduct

m/z 459 Mass-to-charge ratio

Deduced Molecular Formula C₂₇H₃₂O₅ -

Calculated Molecular Weight 436.54 g/mol -

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry

(HRESIMS)

Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is

prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as

a Q-TOF (Quadrupole Time-of-Flight) instrument.[2]

Ionization: The sample solution is introduced into the electrospray source, where a high

voltage is applied to generate fine, charged droplets. The solvent evaporates, leading to the

formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF), which measures

their mass-to-charge ratio with high accuracy (typically to four or five decimal places).

Data Processing: The exact mass is used to calculate the most plausible elemental

composition, thereby determining the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of an organic molecule. The structure of 5-O-benzoyl-20-deoxyingenol was

determined through extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR

experiments.[4][5]

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃). A trace amount of tetramethylsilane (TMS) may be

added as an internal standard.

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a 300

MHz or 500 MHz instrument.[2][6]

1D NMR Acquisition: Standard pulse sequences are used to acquire the ¹H (proton) and ¹³C

(carbon-13) spectra.

2D NMR Acquisition: A series of 2D NMR experiments are performed to establish structural

correlations:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling

networks, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon-

hydrogen pairs (¹³C-¹H).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is critical for assembling the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of

protons, providing key information about the relative stereochemistry of the molecule.

Data Analysis: The combination of these spectra allows for the unambiguous assignment of

all proton and carbon signals and the assembly of the final molecular structure.

Quantitative NMR Data

The following tables present the ¹H and ¹³C NMR spectral data for 5-O-benzoyl-20-
deoxyingenol. This data is essential for assigning the chemical structure.

Table 1: ¹H NMR Spectral Data for 5-O-benzoyl-20-deoxyingenol (300 MHz, CDCl₃)[2]
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Position δH (ppm) Multiplicity J (Hz)

1 6.05 d 5.1

3 4.21 s

5 5.65 s

7 5.89 m

8 3.25 d 9.0

10 2.15 m

11 2.98 m

12-α 1.60 m

12-β 1.45 m

16 1.85 s

17 1.10 d 7.0

18 1.05 d 7.2

19 1.08 d 7.2

20 4.75, 4.85 br s each

Benzoyl-H (ortho) 8.05 dd 8.4, 1.3

Benzoyl-H (meta) 7.45 t 7.8

Benzoyl-H (para) 7.58 tt 7.5, 1.3

Table 2: ¹³C NMR Spectral Data for 5-O-benzoyl-20-deoxyingenol (75 MHz, CDCl₃)[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12375386?utm_src=pdf-body
https://www.mdpi.com/1422-0067/13/9/11247
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position δC (ppm) Position δC (ppm)

1 128.9 15 211.5

2 138.1 16 22.8

3 78.5 17 17.5

4 93.1 18 15.9

5 84.2 19 18.2

6 205.1 20 112.5

7 127.5 Benzoyl-C=O 166.2

8 42.1 Benzoyl-C1' 130.4

9 46.5 Benzoyl-C2',6' 129.8

10 38.2 Benzoyl-C3',5' 128.5

11 35.6 Benzoyl-C4' 133.0

12 26.8

13 41.9

14 34.5

Structure Elucidation Workflow and Logic
The elucidation process is a systematic workflow that integrates data from multiple analytical

techniques. It begins with the isolation of the pure compound and culminates in the confirmed

chemical structure.
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Caption: Overall workflow for the isolation and structure elucidation of 5-O-benzoyl-20-
deoxyingenol.

The logic of integrating spectroscopic data is hierarchical. Each experiment provides a specific

piece of the puzzle, and together they allow for the complete assembly of the molecular

structure.
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Caption: Logical integration of multi-technique spectroscopic data for structure determination.

Conclusion
The structure of 5-O-benzoyl-20-deoxyingenol was unequivocally established through the

systematic application of modern analytical techniques. High-resolution mass spectrometry

fixed the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments

revealed the complex tetracyclic ingenane skeleton, the position of the benzoyl ester group at

C-5, and the relative stereochemistry of the molecule. This detailed structural information is the

essential foundation for further research into its biological mechanism of action and potential

development as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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